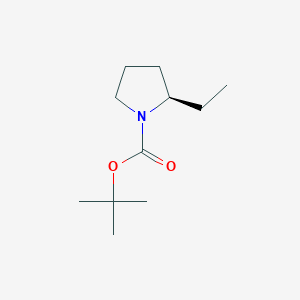

(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R)-2-ethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPIUFHZDRAHKC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730931 | |

| Record name | tert-Butyl (2R)-2-ethylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876617-06-0 | |

| Record name | tert-Butyl (2R)-2-ethylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate chemical structure

An In-Depth Technical Guide to (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral heterocyclic building block of significant interest in modern drug discovery and organic synthesis. We will delve into its chemical structure, physicochemical properties, a validated synthetic pathway, and state-of-the-art analytical characterization methods. The underlying principles and rationale for methodological choices are emphasized to provide actionable insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and pharmaceutical agents.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[2] The introduction of stereocenters, such as the C2-substituted ethyl group in the title compound, further enhances this structural diversity.

This compound is a key chiral intermediate. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the pyrrolidine nitrogen.[3][4] This strategic protection is essential in multi-step syntheses, as it masks the nucleophilicity and basicity of the secondary amine, preventing unwanted side reactions while other parts of a molecule are being modified.[5][6][7] The Boc group's stability in basic and nucleophilic conditions, coupled with its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid or HCl), makes it an indispensable tool in modern organic synthesis, particularly in peptide and heterocyclic chemistry.[3][4]

Chemical Identity

The fundamental structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

A summary of the key properties for this compound is provided below. This data is essential for planning reactions, purification, and analytical procedures.

| Property | Value | Source |

| IUPAC Name | tert-butyl (2R)-2-ethylpyrrolidine-1-carboxylate | [8] |

| CAS Number | 876617-06-0 | [8] |

| Molecular Formula | C₁₁H₂₁NO₂ | [8] |

| Molecular Weight | 199.29 g/mol | [8] |

| Exact Mass | 199.157228913 Da | [8] |

| Appearance | Predicted: Colorless to light yellow liquid | - |

| XLogP3 (Computed) | 2.6 | [8] |

| SMILES | CC[C@@H]1CCCN1C(=O)OC(C)(C)C | [8] |

| InChIKey | JWPIUFHZDRAHKC-SECBINFHSA-N | [8] |

Synthesis Protocol: Boc Protection of (R)-2-Ethylpyrrolidine

The most direct and industrially scalable synthesis of the title compound involves the protection of commercially available (R)-2-ethylpyrrolidine. The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is standard due to its high efficiency and the clean byproducts (t-butanol and CO₂).

Rationale for Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for introducing the Boc group. It is a stable solid that reacts selectively with amines.[9]

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the amine starting material and Boc₂O.

-

Base: A mild base like triethylamine (NEt₃) or operating without a base in an aqueous/organic biphasic system with sodium bicarbonate is common. The base neutralizes the carbonic acid byproduct, driving the reaction to completion. For this protocol, we will use an aqueous bicarbonate system for a simpler workup.

-

Temperature: The reaction proceeds efficiently at room temperature, obviating the need for heating or cooling, which is advantageous for scalability and energy efficiency.

Step-by-Step Experimental Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-ethylpyrrolidine (5.0 g, 50.4 mmol).

-

Solvent Addition: Dissolve the amine in 50 mL of dichloromethane (DCM) and add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Reagent Addition: While stirring vigorously to ensure good mixing between the organic and aqueous phases, add a solution of di-tert-butyl dicarbonate (Boc₂O) (12.1 g, 55.4 mmol, 1.1 equivalents) in 20 mL of DCM dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase, visualizing with potassium permanganate stain. The starting amine will remain at the baseline, while the product will have a higher Rf value.

-

Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with 25 mL portions of DCM.

-

Washing: Combine all organic layers and wash sequentially with 50 mL of 1M HCl (to remove any unreacted amine and base), 50 mL of water, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to yield this compound as a clear oil.

Caption: Workflow for the synthesis of the title compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl and pyrrolidine protons. Due to the rotational barrier around the N-C(O) bond (amide rotamers), some peaks may appear broadened or as two sets of signals.

-

δ (ppm) ~4.0-3.8 (m, 1H, CH-N)

-

δ (ppm) ~3.5-3.3 (m, 2H, N-CH₂)

-

δ (ppm) ~2.0-1.7 (m, 4H, pyrrolidine CH₂)

-

δ (ppm) 1.5-1.4 (s, 9H, C(CH₃)₃)

-

δ (ppm) ~1.7-1.5 (m, 2H, CH₂CH₃)

-

δ (ppm) ~0.9 (t, J=7.5 Hz, 3H, CH₂CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ (ppm) ~154.5 (C=O)

-

δ (ppm) ~79.0 (C(CH₃)₃)

-

δ (ppm) ~58.0 (CH-N)

-

δ (ppm) ~46.5 (N-CH₂)

-

δ (ppm) ~30.0 (pyrrolidine CH₂)

-

δ (ppm) 28.5 (C(CH₃)₃)

-

δ (ppm) ~25.0 (pyrrolidine CH₂)

-

δ (ppm) ~24.0 (CH₂CH₃)

-

δ (ppm) ~11.0 (CH₂CH₃)

-

-

Mass Spectrometry (ESI+): The electrospray ionization mass spectrum should show the protonated molecule [M+H]⁺ at m/z 200. It may also show a sodium adduct [M+Na]⁺ at m/z 222. A characteristic fragment corresponding to the loss of the tert-butyl group ([M-C₄H₉]⁺) or the entire Boc group would also be expected.

-

Chiral HPLC/GC: To confirm enantiomeric purity, analysis on a chiral stationary phase is required. The product should show a single major peak corresponding to the (R)-enantiomer when compared to a racemic standard.

Caption: Self-validating analytical workflow for product characterization.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value chiral building block. Its utility lies in its incorporation into more complex molecules where the stereochemistry at the C2 position is critical for biological activity.

-

Scaffold for Novel Therapeutics: The pyrrolidine core can be further functionalized. After Boc deprotection, the secondary amine can participate in amide bond formations, reductive aminations, or nucleophilic substitutions to build larger, more complex drug candidates.[2][10]

-

Enantioselective Synthesis: As a source of pure (R)-stereochemistry, it allows for the enantioselective synthesis of targets, avoiding the need for costly chiral resolution steps later in the synthetic sequence.[11][12][13] Chiral resolution often involves separating diastereomeric salts or using chiral chromatography, which can be inefficient.[14]

-

Structure-Activity Relationship (SAR) Studies: In drug discovery programs, having access to specific enantiomers like this one is crucial for probing SAR. Often, one enantiomer of a drug is significantly more potent or has a better safety profile than the other.

Conclusion

This compound is a foundational building block for the synthesis of advanced chiral molecules. Its value is derived from the combination of a stereodefined pyrrolidine ring—a privileged structure in medicinal chemistry—and the strategically important Boc protecting group. The synthetic and analytical protocols outlined in this guide represent robust, field-proven methodologies that ensure the production of high-purity material suitable for the exacting demands of pharmaceutical research and development. A thorough understanding of its properties and synthesis is essential for any scientist working on the cutting edge of organic and medicinal chemistry.

References

-

Gomm, A., O'Brien, P., & Horan, R. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

-

Pro-Chem. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Pro-Chem. [Link]

-

Gomm, A., O'Brien, P., & Horan, R. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. National Center for Biotechnology Information. [Link]

-

LookChem. (2026). The Role of t-Boc Protection in Organic Synthesis Applications. LookChem. [Link]

-

Trost, B. M., & Stambuli, J. P. (2009). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Center for Biotechnology Information. [Link]

-

Proprep. (2024). What is the purpose of a boc protecting group in the synthesis of peptides, and how can it be removed?. Proprep. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Semantic Scholar. Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination. Semantic Scholar. [Link]

-

PubChem. This compound. PubChem. [Link]

-

Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]

-

MySkinRecipes. (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine. MySkinRecipes. [Link]

-

Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. [Link]

- Google Patents. (2011). A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.

- Google Patents. (2007). A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases.

-

Royal Society of Chemistry. (2014). 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2). Royal Society of Chemistry. [Link]

-

LookChem. Cas 847943-29-7,(2S,5S)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid. LookChem. [Link]

-

ResearchGate. (2013). Racimisation of (R) –Alpha – Ethyl -2-Oxo-1-Pyrrolidine Acetic acid with Thionyl Chloride. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (2026). Exploring the Synthesis and Applications of tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate. NINGBO INNO PHARMCHEM CO., LTD. [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Wikipedia. Chiral resolution. Wikipedia. [Link]

- Google Patents. (2008). Processes for preparing (r)-2-methylpyrrolidine and (s).

-

PubChem. tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

-

PubChem. (R)-2-(Azidomethyl)-1-Boc-pyrrolidine. PubChem. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

-

National Center for Biotechnology Information. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. National Center for Biotechnology Information. [Link]

Sources

- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 6. nbinno.com [nbinno.com]

- 7. proprep.com [proprep.com]

- 8. This compound | C11H21NO2 | CID 59070238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine [myskinrecipes.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

The Strategic Keystone: An In-Depth Technical Guide to (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate (CAS Number: 876617-06-0) stands as a pivotal chiral building block in the landscape of modern synthetic and medicinal chemistry. Its unique structural features, combining a stereodefined pyrrolidine ring with a strategically placed ethyl group and a versatile Boc protecting group, make it a highly sought-after intermediate in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical drug discovery. This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and safe handling, offering field-proven insights for researchers and drug development professionals. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, underscoring the importance of chiral pyrrolidine derivatives in medicinal chemistry.[1]

Chemical Identity and Physicochemical Properties

This compound, also known as (R)-1-Boc-2-ethylpyrrolidine, possesses a well-defined set of properties that are crucial for its application in organic synthesis.

| Property | Value | Source |

| CAS Number | 876617-06-0 | PubChem[2] |

| Molecular Formula | C₁₁H₂₁NO₂ | PubChem[2] |

| Molecular Weight | 199.29 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow oil (predicted) | --- |

| Boiling Point | Not explicitly available | --- |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General Chemical Knowledge |

| Chirality | (R)-enantiomer | PubChem[2] |

Enantioselective Synthesis: The Gateway to Chiral Purity

The synthesis of enantiomerically pure this compound is paramount to its utility. Asymmetric synthesis methodologies are employed to establish the desired stereocenter at the C2 position of the pyrrolidine ring. A highly effective and industrially scalable approach involves the asymmetric hydrogenation of the corresponding prochiral enamine, 1-Boc-2-ethylidenepyrrolidine. This method leverages chiral catalysts to achieve high enantioselectivity.[3][4]

Conceptual Workflow for Asymmetric Hydrogenation

Caption: Workflow for the asymmetric hydrogenation synthesis.

Detailed Experimental Protocol: Asymmetric Hydrogenation

This protocol describes a representative method for the enantioselective synthesis of this compound.

Materials:

-

1-Boc-2-ethylidenepyrrolidine

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

-

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

High-pressure hydrogenation vessel (autoclave)

Procedure:

-

Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Rh(COD)₂]BF₄ (0.01 eq) and (R)-BINAP (0.012 eq). Add degassed methanol to dissolve the catalyst components. Stir the solution for 30 minutes to form the active catalyst complex.

-

Reaction Setup: In a separate flask, dissolve 1-Boc-2-ethylidenepyrrolidine (1.0 eq) in degassed methanol.

-

Hydrogenation: Transfer the substrate solution to the high-pressure hydrogenation vessel. Carefully add the pre-formed catalyst solution to the vessel.

-

Reaction Execution: Seal the vessel, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm). Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Isolation and Characterization: Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as an oil. Characterize the product by NMR, mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized compound.

Spectroscopic Data

While specific experimental spectra for the title compound are not widely published, the following are expected characteristic peaks based on its structure and data from similar compounds.[5]

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.8-3.6 (m, 1H, NCH), 3.4-3.2 (m, 2H, NCH₂), 1.9-1.6 (m, 4H, pyrrolidine CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.4-1.2 (m, 2H, CH₂CH₃), 0.9 (t, 3H, CH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.8 (C=O), 79.2 (C(CH₃)₃), 60.5 (NCH), 46.5 (NCH₂), 30.1, 28.5 (C(CH₃)₃), 25.5, 23.8 (pyrrolidine CH₂), 11.2 (CH₃) |

| Mass Spectrometry (ESI+) | m/z 200.16 [M+H]⁺, 222.14 [M+Na]⁺ |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. The selection of the chiral stationary phase (CSP) is critical and often requires screening.[6] Based on methods for similar N-Boc protected pyrrolidines, a polysaccharide-based CSP is a promising starting point.

Caption: Workflow for chiral HPLC analysis.

Detailed Protocol: Chiral HPLC Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral Stationary Phase Column: Chiralcel® OD-H (or a similar polysaccharide-based column)

Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

-

Identify the peaks corresponding to the (R) and (S) enantiomers. The retention times will be different.

-

Integrate the peak areas of both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Applications in Drug Discovery and Development

This compound is a valuable chiral building block due to the stereochemically defined 2-substituted pyrrolidine motif. This structural unit is found in a multitude of biologically active molecules and approved pharmaceuticals.[7] The Boc-protecting group offers stability during subsequent synthetic transformations and can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.[8][9]

While a specific, publicly disclosed drug synthesis directly utilizing this exact molecule can be proprietary, its role as a key intermediate can be exemplified by its structural similarity to precursors for various therapeutic agents. For instance, substituted pyrrolidines are central to the structure of drugs targeting a wide range of conditions, including neurological disorders and infectious diseases. The ethyl group at the 2-position provides a lipophilic handle that can influence binding affinity and pharmacokinetic properties of the final drug molecule.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents. The Boc protecting group is sensitive to strong acids.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chiral intermediate that provides access to a diverse range of complex molecules with potential therapeutic applications. A thorough understanding of its enantioselective synthesis, robust analytical characterization, and safe handling is crucial for its effective utilization in research and development. The methodologies and insights presented in this guide are intended to empower scientists and drug development professionals to leverage the full potential of this valuable building block in the creation of next-generation pharmaceuticals.

References

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Advances. (2021).

- Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide. Benchchem. (2023).

- tert-Butyl (R)

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.).

- Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. The Journal of Organic Chemistry. (2003).

- Amine Protection / Deprotection. Fisher Scientific. (n.d.).

- Synthesis of unique pyrrolidines for drug discovery. Enamine. (n.d.).

- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (2022).

- Strategies for Chiral HPLC Method Development. Sigma-Aldrich. (n.d.).

- Application Note - N-Boc Protection. Scribd. (n.d.).

- A Strategy for Developing HPLC Methods for Chiral Drugs.

- Recent Advances in the Synthesis of Pyrrolidines.

- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2022).

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules. (2022).

- Synthesis of a New Chiral Pyrrolidine. MDPI. (2010).

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. (2020).

- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. (2022).

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. (2016).

- Chiral HPLC separation: strategy and approaches. Chiralpedia. (2022).

- (S)

- Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues.

- NMR Spectroscopy for Metabolomics Research. MDPI. (2019).

- Catalytic Asymmetric Intramolecular Aminopalladation: Enantioselective Synthesis of Vinyl-Substituted 2-Oxazolidinones, 2-Imidazolidinones, and 2-Pyrrolidinones.

- Phytochemical Analysis and Biological Evaluation of Carob Leaf (Ceratonia siliqua L.) Crude Extracts Using NMR and Mass Spectroscopic Techniques. MDPI. (2023).

- (R)

- tert-Butyl 2-(hydroxymethyl)

Sources

- 1. enamine.net [enamine.net]

- 2. This compound | C11H21NO2 | CID 59070238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. scribd.com [scribd.com]

- 11. reddit.com [reddit.com]

(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate molecular weight

An In-Depth Technical Guide to (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate

Executive Summary

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of the pyrrolidine scaffold, a motif prevalent in numerous natural products and pharmaceuticals, this molecule serves as a valuable building block for the construction of complex, biologically active agents.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen facilitates controlled, regioselective transformations, while the defined stereochemistry at the C2 position is critical for enantioselective synthesis. This guide provides a comprehensive technical overview of its core molecular properties, synthetic and analytical methodologies, and its applications for researchers, scientists, and drug development professionals.

Core Molecular Profile & Physicochemical Properties

This compound is classified as an N-Boc protected chiral amine. The Boc group provides stability under a range of conditions while allowing for facile deprotection under acidic treatment, making it a cornerstone of modern synthetic strategy.[3][4]

Chemical Structure

Caption: 2D structure of this compound.

Compound Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl (2R)-2-ethylpyrrolidine-1-carboxylate[5] |

| Molecular Formula | C₁₁H₂₁NO₂[5] |

| CAS Number | 876617-06-0[5] |

| Canonical SMILES | CC[C@@H]1CCCN1C(=O)OC(C)(C)C[5] |

| InChIKey | JWPIUFHZDRAHKC-SECBINFHSA-N[5] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 199.29 g/mol | PubChem[5] |

| Exact Mass | 199.157228913 Da | PubChem[5] |

| XLogP3 | 2.6 | PubChem[5] |

| Hydrogen Bond Donors | 0 | PubChem[5] |

| Hydrogen Bond Acceptors | 2 | PubChem[5] |

| Rotatable Bond Count | 3 | PubChem[5] |

Synthesis and Purification Strategies

The synthesis of chiral pyrrolidines is a well-established field, often leveraging strategies such as the functionalization of chiral pool precursors (e.g., L-proline), asymmetric catalysis, or cyclization reactions.[6][7] For this compound, a common and practical approach involves the Boc protection of the commercially available or synthetically prepared precursor, (R)-2-ethylpyrrolidine.

Synthetic Workflow Overview

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Boc Protection

This protocol describes the protection of the secondary amine of (R)-2-ethylpyrrolidine using di-tert-butyl dicarbonate (Boc₂O). The base is essential for neutralizing the acidic byproduct formed during the reaction, driving it to completion.

-

Materials and Reagents:

-

(R)-2-ethylpyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (R)-2-ethylpyrrolidine (1.0 equiv.) in dichloromethane.

-

Base Addition: Add triethylamine (1.2 equiv.) to the solution and stir. If using a biphasic system with NaHCO₃, the base would be dissolved in the aqueous layer.

-

Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in DCM dropwise over 30 minutes. The slow addition helps control any potential exotherm.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water or a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash sequentially with 1 M citric acid (if Et₃N was used), saturated aqueous NaHCO₃, and brine. This sequence removes the base and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

-

The Chemistry of the Boc Protecting Group

The utility of this compound is intrinsically linked to the chemistry of the Boc group, which serves as a temporary shield for the nitrogen atom.

Mechanism of Boc Protection

The protection reaction is a nucleophilic acyl substitution. The lone pair of the secondary amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.[8] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion, which subsequently decomposes into the stable tert-butoxide anion and carbon dioxide. The base then deprotonates the newly formed ammonium salt to yield the neutral Boc-protected product.

Caption: Mechanism of Boc protection of a secondary amine.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is efficiently achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The mechanism begins with the protonation of the carbonyl oxygen of the carbamate. This is followed by the fragmentation of the protonated intermediate, which leads to the formation of the stable tert-butyl cation, carbamic acid, and the protonated amine. The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine.[4][8]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Analytical Characterization & Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Analytical Workflow

Caption: Standard analytical workflow for quality control.

-

Protocol 1: Structural Verification by NMR Spectroscopy

-

Objective: To confirm the covalent structure and assess purity.

-

Method: A sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired.

-

Expected ¹H NMR Features: Signals corresponding to the tert-butyl group (singlet, ~1.4-1.5 ppm, 9H), the ethyl group (triplet and quartet), and the diastereotopic protons of the pyrrolidine ring (complex multiplets).

-

Expected ¹³C NMR Features: Resonances for the quaternary carbons of the Boc group, the carbonyl carbon (~154 ppm), and the distinct carbons of the ethyl and pyrrolidine moieties.

-

-

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry

-

Objective: To verify the molecular weight of the compound.

-

Method: The sample is analyzed using a mass spectrometer, often with a soft ionization technique like Electrospray Ionization (ESI).

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 200.30 or a sodium adduct [M+Na]⁺ at m/z ≈ 222.28.

-

-

Protocol 3: Enantiomeric Purity Assessment by Chiral HPLC

-

Objective: To determine the enantiomeric excess (ee) of the (R)-enantiomer.

-

Methodology: A validated chiral High-Performance Liquid Chromatography (HPLC) method is used. This involves a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers. A suitable mobile phase (e.g., a mixture of hexane and isopropanol) is run isocratically.

-

Data Analysis: The peak areas of the (R) and (S) enantiomers are integrated. The enantiomeric excess is calculated using the formula: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100. For drug development applications, an ee >99% is typically required.

-

Applications in Research and Drug Development

The chiral pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets.[1][2]

-

Chiral Building Block: this compound is primarily used as an intermediate in the multi-step synthesis of more complex molecules. The defined stereocenter at C2 serves as a crucial chiral element that is carried through the synthetic route to impart stereospecificity to the final product.

-

Precursor to Organocatalysts: Pyrrolidine derivatives, such as those inspired by proline, are powerful organocatalysts for various asymmetric transformations.[6] After deprotection, the resulting (R)-2-ethylpyrrolidine can be further functionalized to create novel catalysts for reactions like asymmetric aldol or Michael additions.

-

Scaffold for Novel Therapeutics: The pyrrolidine core is found in drugs targeting a wide range of conditions, including central nervous system disorders, cancer, and infectious diseases.[2] This compound provides a starting point for chemists to explore new chemical space by elaborating the ethyl group or modifying the pyrrolidine ring after Boc deprotection, in the search for new drug candidates.

Conclusion

This compound is a synthetically versatile and valuable chiral intermediate. Its well-defined structure, characterized by a molecular weight of 199.29 g/mol , and the robust chemistry of its Boc protecting group make it an indispensable tool for chemists in academic and industrial research. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective application in the development of novel catalysts and next-generation therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

-

Pannacciulli, M., et al. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link].

-

Vitale, C., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link].

-

J&K Scientific LLC. BOC Protection and Deprotection. J&K Scientific. Available at: [Link].

-

Vitale, C., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C11H21NO2 | CID 59070238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 8. jk-sci.com [jk-sci.com]

(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a chiral building block of significant interest in medicinal chemistry and drug development. As a key intermediate, understanding its structural and electronic properties through spectroscopic methods is paramount for ensuring purity, confirming identity, and guiding synthetic transformations. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and the underlying principles of spectroscopic interpretation.

Introduction to this compound

This compound, commonly referred to as (R)-1-Boc-2-ethylpyrrolidine, is a valued chiral intermediate in organic synthesis. The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals, and the stereocenter at the C2 position, coupled with the versatile N-Boc protecting group, makes this compound a strategic starting material for asymmetric synthesis. The tert-butyloxycarbonyl (Boc) group provides stability under a range of reaction conditions while allowing for facile deprotection under mild acidic conditions, a critical feature in multi-step synthetic campaigns.[1]

A thorough characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential to confirm the structural integrity of the molecule. This guide will delve into the expected and reported spectroscopic data for this compound, providing a framework for its unambiguous identification.

Caption: Chemical structure of this compound.

Molecular and Physicochemical Properties

A summary of the key identifiers and properties of this compound is presented below. This information is crucial for laboratory handling, documentation, and data interpretation.

| Property | Value | Source |

| IUPAC Name | tert-butyl (2R)-2-ethylpyrrolidine-1-carboxylate | PubChem[2] |

| Molecular Formula | C₁₁H₂₁NO₂ | PubChem[2] |

| Molecular Weight | 199.29 g/mol | PubChem[2] |

| Exact Mass | 199.157228913 Da | PubChem[2] |

| CAS Number | 876617-06-0 | PubChem[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group, the pyrrolidine ring, and the tert-butyl group of the Boc protecting moiety. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O) and the magnetic anisotropy of the carbonyl group. Due to the rotational isomers (rotamers) around the carbamate C-N bond, some signals may appear broadened.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~3.8 - 4.0 | m | 1H | H-2 | Chiral proton adjacent to nitrogen and the ethyl group. |

| ~3.2 - 3.4 | m | 2H | H-5 | Protons adjacent to the electron-withdrawing nitrogen atom. |

| ~1.7 - 2.0 | m | 4H | H-3, H-4 | Diastereotopic methylene protons of the pyrrolidine ring. |

| ~1.4 - 1.6 | m | 2H | -CH₂-CH₃ | Methylene protons of the ethyl group. |

| 1.46 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

| ~0.8 - 0.9 | t | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon of the Boc group is characteristically downfield.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~154 - 155 | C=O (carbamate) | Carbonyl carbon, deshielded by two oxygen atoms.[3] |

| ~79 - 80 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group.[4] |

| ~58 - 60 | C-2 | Chiral carbon of the pyrrolidine ring, attached to nitrogen. |

| ~46 - 47 | C-5 | Carbon adjacent to nitrogen. |

| ~28.4 | -C(CH₃)₃ | Equivalent methyl carbons of the tert-butyl group.[4] |

| ~28 - 30 | C-3 | Pyrrolidine ring carbon. |

| ~25 - 27 | -CH₂-CH₃ | Methylene carbon of the ethyl group. |

| ~22 - 24 | C-4 | Pyrrolidine ring carbon. |

| ~10 - 12 | -CH₂-CH₃ | Methyl carbon of the ethyl group. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

IR Spectrum Analysis

The key functional group in this compound is the carbamate, which gives rise to a strong carbonyl (C=O) stretching absorption. The presence of C-H, C-N, and C-O bonds will also be evident.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| 2970 - 2850 | Strong | C-H stretch | Aliphatic C-H bonds in the ethyl and pyrrolidine groups. |

| ~1690 | Strong | C=O stretch | Carbonyl of the tert-butoxycarbonyl (Boc) group.[5] |

| ~1400 | Medium | C-N stretch | Carbamate C-N bond. |

| ~1160 | Strong | C-O stretch | Carbamate C-O bond. |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation patterns.

MS Analysis

For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. The most prominent ion observed is often the protonated molecule [M+H]⁺. A characteristic fragmentation pattern involves the loss of the Boc group or parts of it.

Expected Mass Spectrometry Data (ESI-MS)

| m/z | Ion | Rationale |

| 200.16 | [M+H]⁺ | Protonated molecular ion (C₁₁H₂₂NO₂⁺). |

| 144.11 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group. |

| 100.10 | [M - Boc + 2H]⁺ | Loss of the entire Boc group (C₅H₉O₂) and protonation of the resulting 2-ethylpyrrolidine. |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation (a common fragment from Boc-protected compounds). |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI mass spectrometer, which can be coupled to a liquid chromatography (LC) system for sample introduction (LC-MS).

-

Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into the LC-MS system. Acquire data in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed exact mass with the calculated value to confirm the elemental composition.

Caption: A typical workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. The data and protocols outlined in this guide serve as a reliable reference for scientists to verify the identity and purity of this important chiral building block, ensuring the integrity of subsequent synthetic applications in research and development.

References

-

PubChem. N-Boc-pyrrolidine. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Supporting Information for publications detailing Boc-protected compounds.

-

Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. INFRARED SPECTROSCOPY. [Link]

- Google Patents.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. This compound | C11H21NO2 | CID 59070238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

The Strategic Utility of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate in Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Chiral Pyrrolidine Scaffold

The pyrrolidine ring system is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] Its rigid, five-membered structure provides a reliable scaffold for the precise three-dimensional arrangement of functional groups, a critical factor in determining biological activity.[3] When rendered chiral, substituted pyrrolidines become powerful tools in asymmetric synthesis, serving as both valuable building blocks and the core of effective organocatalysts.[1][4] Among the diverse array of chiral pyrrolidines, (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate emerges as a particularly useful intermediate. Its stereochemically defined center at the 2-position, coupled with the versatile Boc protecting group, makes it a strategic asset in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application. The following table summarizes the key characteristics of this compound. While experimental spectroscopic data for this specific molecule is not widely published, the provided data for closely related analogs serves as a valuable reference for characterization.

| Property | Value | Reference |

| IUPAC Name | tert-butyl (2R)-2-ethylpyrrolidine-1-carboxylate | [5] |

| Molecular Formula | C11H21NO2 | [5] |

| Molecular Weight | 199.29 g/mol | [5] |

| Appearance | Expected to be a colorless to pale yellow oil | General knowledge |

| Boiling Point | Not reported; expected to be >200 °C at atmospheric pressure | General knowledge |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc, hexanes) | General knowledge |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 3.8-4.0 (m, 1H), 3.2-3.4 (m, 2H), 1.7-2.0 (m, 4H), 1.46 (s, 9H), 1.3-1.5 (m, 2H), 0.8-0.9 (t, 3H) | Based on related structures[6][7] |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 154-155 (C=O), 79-80 (C(CH₃)₃), 58-60 (CH-N), 46-47 (CH₂-N), 30-32 (CH₂), 28.5 (C(CH₃)₃), 25-27 (CH₂), 22-24 (CH₂), 10-12 (CH₃) | Based on related structures[7][8] |

| Mass Spectrometry (ESI-MS) | Predicted m/z: 200.16 [M+H]⁺, 222.14 [M+Na]⁺ | [5] |

Enantioselective Synthesis: A Representative Protocol

The asymmetric synthesis of 2-substituted pyrrolidines can be achieved through various methods, including the alkylation of chiral precursors derived from amino acids like proline, or through catalytic asymmetric reactions. A robust and increasingly popular approach involves the use of transaminases for the stereoselective amination of ω-halo-ketones, which then undergo spontaneous intramolecular cyclization.[3][9]

The following protocol details a representative biocatalytic approach for the synthesis of (R)-2-ethylpyrrolidine, which is then protected to yield the title compound.

Experimental Protocol: Biocatalytic Reductive Amination and Boc Protection

Step 1: Asymmetric Synthesis of (R)-2-ethylpyrrolidine

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).

-

Reagent Addition: To the buffer, add 1-chloro-4-hexanone (1.0 eq), a transaminase enzyme selective for the (R)-enantiomer (e.g., ATA-256 or a similar engineered variant), pyridoxal 5'-phosphate (PLP) (1 mol%), and an amine donor such as isopropylamine (5-10 eq).

-

Reaction Conditions: The reaction mixture is gently agitated at a controlled temperature (typically 25-40 °C) and the pH is maintained at 7.5.

-

Monitoring: The reaction progress is monitored by GC or LC-MS for the consumption of the starting ketone.

-

Work-up: Upon completion, the enzyme is removed by centrifugation or filtration. The aqueous solution is basified to pH > 12 with NaOH and the product, (R)-2-ethylpyrrolidine, is extracted with an organic solvent such as methyl tert-butyl ether (MTBE). The organic layers are combined, dried over anhydrous Na₂SO₄, and the solvent is carefully removed under reduced pressure.

Step 2: N-Boc Protection

-

Dissolution: The crude (R)-2-ethylpyrrolidine from Step 1 is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. Triethylamine (1.2 eq) is added, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting amine.

-

Quenching and Extraction: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine.

-

Purification: The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure oil.

Applications in Asymmetric Synthesis

This compound is a versatile chiral building block primarily utilized for the introduction of a stereodefined 2-ethylpyrrolidine moiety into a target molecule. The Boc protecting group is crucial for its utility, as it is stable under a wide range of reaction conditions, yet can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to liberate the secondary amine for further functionalization.[10]

Key Synthetic Transformations:

-

Deprotection and N-Functionalization: The most common application involves the removal of the Boc group to unmask the secondary amine. This nucleophilic nitrogen can then be engaged in a variety of bond-forming reactions, such as acylation to form amides, reductive amination to form tertiary amines, or arylation reactions.

-

α-Lithiation and Alkylation: The presence of the Boc group can facilitate the deprotonation of the C-H bond at the 2-position (adjacent to the nitrogen) using a strong base like sec-butyllithium in the presence of a chiral ligand like sparteine. The resulting lithiated species can then react with various electrophiles to introduce new substituents at the 2-position with retention of stereochemistry.

-

Synthesis of Chiral Ligands and Catalysts: The deprotected (R)-2-ethylpyrrolidine can serve as a scaffold for the synthesis of more complex chiral ligands for transition metal catalysis or as a precursor for novel organocatalysts.[11]

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its ready accessibility through stereoselective methods and the strategic presence of the Boc protecting group allow for its seamless integration into complex synthetic routes. For researchers and drug development professionals, a solid understanding of its properties and reactivity is essential for leveraging its full potential in the creation of novel, enantiomerically pure molecules with significant biological activity.

References

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). JACS Au. Retrieved January 19, 2026, from [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). PMC. Retrieved January 19, 2026, from [Link]

-

Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. (2018). Organic Chemistry Frontiers. Retrieved January 19, 2026, from [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. (2022). PubMed. Retrieved January 19, 2026, from [Link]

-

Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]

-

SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University. Retrieved January 19, 2026, from [Link]

- A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor. (n.d.). Google Patents.

-

2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.). Google Patents.

-

This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. (2022). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.). Google Patents.

-

A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

-

Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. (2019). PMC - NIH. Retrieved January 19, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. Retrieved January 19, 2026, from [Link]

-

Advances in Asymmetric Synthesis of Biologically Active Molecules Using Heterocycles as Building Blocks. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Advances in the Asymmetric Synthesis of BINOL Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

Sources

- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H21NO2 | CID 59070238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sci-Hub. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters / Organic Chemistry Frontiers, 2018 [sci-hub.se]

- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

A Technical Guide to the Reactivity of the Pyrrolidine Ring in (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate

Executive Summary

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2][3] (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate is a valuable chiral building block whose reactivity is intricately governed by the interplay between the sterically demanding N-tert-butyloxycarbonyl (Boc) protecting group and the stereogenic center at the C2 position. This guide provides an in-depth analysis of the molecule's reactivity, focusing on reactions at the nitrogen atom, C-H functionalization of the pyrrolidine ring, and the overall stability of the heterocyclic core. We will explore the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and present quantitative data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Structural and Electronic Landscape

The Privileged Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a highly sought-after motif in drug discovery. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, making it an ideal scaffold for creating molecules with high three-dimensional character that can effectively interact with biological targets.[3][4]

Analysis of this compound

The subject of this guide, with the CAS number 876617-06-0, possesses several key features that dictate its chemical behavior[5]:

-

N-Boc Group: The tert-butyloxycarbonyl group is more than a simple protecting group. Its electron-withdrawing nature via resonance acidifies the adjacent C-H protons at the C2 and C5 positions, making them susceptible to deprotonation by strong bases.[6] Furthermore, its steric bulk influences the conformational equilibrium of the ring and directs the approach of reagents.

-

(R)-Stereocenter at C2: The presence of an ethyl group at the C2 position introduces a fixed stereocenter. This has profound implications for stereoselectivity in subsequent reactions, as it creates a chiral environment that can influence the facial selectivity of attacks on the ring.

-

Reactivity Sites: The primary sites of reactivity are the nitrogen atom (via deprotection), the α-protons (C5 and the single proton at C2), and to a lesser extent, the β- and γ-protons.

Protocol 1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol is a standard, highly effective method for small-scale synthesis. [7]

-

Step 1: Dissolve this compound (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).

-

Step 2: To the stirred solution at room temperature, add trifluoroacetic acid (5-10 equiv).

-

Step 3: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

-

Step 4: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Step 5: The resulting TFA salt can be used directly or neutralized by dissolving the residue in an appropriate solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to yield the free amine.

Comparison of Deprotection Reagents

The choice of reagent can be critical to avoid side reactions, especially with sensitive substrates. Milder or alternative methods may be required.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | DCM, rt, 1-2 h | Fast, efficient, volatile byproduct | Harshly acidic, can affect other acid-labile groups |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ether, rt, 1-4 h | Common, inexpensive, forms HCl salt | Can be less selective than TFA, potential for chlorination side reactions |

| Oxalyl Chloride / Methanol | Methanol, rt, 1-4 h | Very mild conditions, good for sensitive substrates [8] | Reagent is moisture-sensitive |

| p-Toluenesulfonic Acid (p-TsOH) | Choline chloride/p-TsOH DES, 60 °C, <30 min | Green, sustainable, simple workup [9] | Requires elevated temperature |

Reactivity at Ring Carbons: The Frontier of C-H Functionalization

The N-Boc group activates the α-protons, enabling a range of powerful C-H functionalization reactions that are central to the synthetic utility of this scaffold.

Asymmetric α-Lithiation and Electrophilic Quench

One of the most elegant strategies for functionalizing N-Boc pyrrolidines is the asymmetric deprotonation using a strong, sterically hindered base in the presence of a chiral ligand, followed by trapping the resulting organolithium species with an electrophile. [10][11] Causality and Mechanism: The combination of sec-butyllithium (s-BuLi) and the chiral diamine (-)-sparteine is a classic system for this transformation. [10][12]1. Complex Formation: s-BuLi, (-)-sparteine, and the N-Boc pyrrolidine form a ternary complex. The Boc group acts as a crucial coordinating element. 2. Directed Deprotonation: Within this chiral complex, the rate-limiting deprotonation occurs. The chiral ligand directs the base to preferentially abstract one of the diastereotopic α-protons (in this case, at the C5 position). [10]For the 2-ethyl substituted pyrrolidine, the deprotonation will occur exclusively at C5. The existing (R)-stereocenter at C2 will influence the diastereoselectivity of this deprotonation. 3. Electrophilic Quench: The resulting configurationally stable α-lithiated intermediate is then quenched with an electrophile (e.g., Me₃SiCl, aldehydes, alkyl halides), installing a new substituent with high stereocontrol.

Protocol 2: Asymmetric Lithiation and Silylation of N-Boc Pyrrolidine

This protocol is adapted from the well-established procedures for N-Boc pyrrolidine. [10][13]

-

Materials: this compound, (-)-sparteine, sec-butyllithium (s-BuLi), trimethylsilyl chloride (Me₃SiCl), anhydrous diethyl ether (Et₂O).

-

Step 1: To a flame-dried, nitrogen-purged flask, add anhydrous Et₂O, this compound (1.0 equiv), and (-)-sparteine (1.3 equiv).

-

Step 2: Cool the solution to -78 °C (dry ice/acetone bath).

-

Step 3: Slowly add a titrated solution of s-BuLi (1.3 equiv) dropwise, ensuring the internal temperature remains below -70 °C. Stir for 5 hours at -78 °C.

-

Step 4: Add Me₃SiCl (1.5 equiv) dropwise to the solution. Stir for an additional 2 hours at -78 °C.

-

Step 5: Quench the reaction by the slow addition of saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.

-

Step 6: Perform a standard aqueous workup. Extract the aqueous layer with Et₂O, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Step 7: Purify the crude product by flash column chromatography to yield the 2,5-disubstituted pyrrolidine.

Palladium-Catalyzed α-Arylation

A powerful extension of the α-lithiation chemistry is the palladium-catalyzed α-arylation. This allows for the direct formation of a C(sp³)-C(sp²) bond, a crucial linkage in many pharmaceutical compounds. The methodology involves an in-situ transmetalation of the lithiated intermediate to a less reactive organozinc species, which then participates in a Pd-catalyzed cross-coupling reaction. [14]This one-pot procedure provides a highly convergent route to 2-aryl-pyrrolidines with excellent enantioselectivity. [14]

Oxidative Functionalization

The pyrrolidine ring can undergo oxidation, primarily at the α-carbon, to form valuable intermediates like lactams.

-

Electrochemical Shono-type Oxidation: This method converts N-Boc pyrrolidines into the corresponding N-Boc-pyrrolidinones (γ-lactams). [15]The reaction proceeds under mild electrochemical conditions, often mediated by catalysts like aminoxyl radicals (e.g., ketoABNO), and shows high functional group compatibility. [15]* Hypervalent Iodine Reagents: Combinations of reagents like PhI(OAc)₂ and TMSBr can act as functional bromine equivalents, leading to unique oxidations of saturated N-heterocycles. [16]However, these reactions can be complex, and N-Boc protection is sometimes reported to be unsuitable, potentially due to decomposition by the HBr generated in situ. [16]

Ring Integrity and C-N Bond Cleavage

While the pyrrolidine ring is generally stable, certain modern synthetic methods have been developed to strategically cleave the C-N bond, enabling ring-opening and deconstructive functionalization. These reactions are less common for simple pyrrolidines compared to strained rings like aziridines but represent an emerging area of synthesis. [17][18] Reductive protocols, sometimes employing photoredox catalysis in combination with a Lewis acid, can achieve C2-N bond cleavage in activated systems (e.g., N-benzoyl or N-Boc pyrrolidines with an activating group at C2). [18]For this compound, such reactions would be challenging and require specific activation, as the unstrained nature of the ring makes C-N cleavage energetically demanding. [19]

Conclusion

This compound is a versatile chiral synthon whose reactivity is dominated by the electronic and steric influence of the N-Boc group. The primary pathways for functionalization include:

-

N-Deprotection: A straightforward process to access the free secondary amine, enabling further elaboration at the nitrogen atom.

-

α-C-H Functionalization: The most powerful and widely used strategy, relying on directed deprotonation at the C5 position to install a wide variety of substituents with high stereocontrol.

-

Oxidation: Selective oxidation at the α-carbon provides access to the corresponding lactam derivatives.

Understanding the interplay between the protecting group, the inherent stereochemistry, and the choice of reagents is paramount for leveraging this building block to its full potential in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

- McGrath, M. J., Bilke, J. L., & O'Brien, P. (n.d.). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis. University of York.

- Stymiest, J. L., Bagutski, V., French, R. M., & Aggarwal, V. K. (2008). An Experimental and Computational Study of the Enantioselective Lithiation of N-Boc-pyrrolidine Using Sparteine-like Chiral Diamines. Journal of the American Chemical Society.

- BenchChem. (2025). Application Notes and Protocols: N-Boc Deprotection of 3-Hydroxypyrrolidine Derivatives. BenchChem.

- McGrath, M. J., Bilke, J. L., & O'Brien, P. (n.d.). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. University of York.

- Stymiest, J. L., Bagutski, V., French, R. M., & Aggarwal, V. K. (2008). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. PubMed.

- McGrath, M. J., Bilke, J. L., & O'Brien, P. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. Chemical Communications.

- (2025). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. ResearchGate.

- BenchChem. (2025). A Comparative Guide to the Efficacy of N-Boc Deprotection Reagents for 3-Hydroxypyrrolidine. BenchChem.

- Zhang, G., Liu, C., Yi, R., Ma, D., & Chen, P. (2023). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society.

- MacMillan, D. W. C. (2012). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. PMC.

- (2022). Scope of the Ring Opening of Pyrrolidines a. ResearchGate.

- Van Houten, N. E., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC.

- Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters.

- Iermolenko, I. A., et al. (2025). α-Functionalization of Pyrrolidines to Access Spirocyclic Proline Derivatives. Organic & Biomolecular Chemistry.

- (2021). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.

- Singh, J., et al. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

- Beak, P., Kerrick, S. T., Wu, S., & Chu, J. (1994). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society.

- Kananovich, D. G., & Savateev, K. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Noval, A. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.

- Di Salvo, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.

- BenchChem. (2025). Catalytic Asymmetric Deprotonation of N-Boc Pyrrolidine: Application Notes and Protocols. BenchChem.

- PubChem. (n.d.). This compound.

- Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]